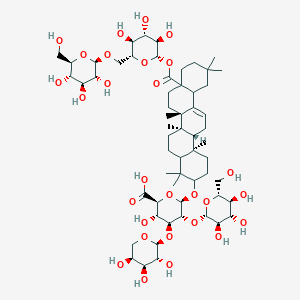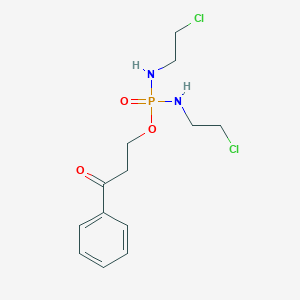
Phenylketoisophosphamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylketoisophosphamide (PKIP) is a chemical compound that has been used for scientific research in various fields such as cancer, neuroscience, and immunology. PKIP is a synthetic derivative of the naturally occurring compound, phenylalanine, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Phenylketoisophosphamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. Phenylketoisophosphamide has been shown to inhibit the activity of glutamate receptors, which are involved in synaptic plasticity. Phenylketoisophosphamide has also been shown to inhibit the activity of various kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
Phenylketoisophosphamide has been shown to have various biochemical and physiological effects. Phenylketoisophosphamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Phenylketoisophosphamide has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). Additionally, Phenylketoisophosphamide has been shown to modulate the activity of glutamate receptors, which are involved in synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylketoisophosphamide has several advantages for lab experiments. Phenylketoisophosphamide is a synthetic compound, which means that it is readily available and can be easily synthesized. Additionally, Phenylketoisophosphamide has been extensively studied, which means that there is a wealth of information available on its properties and applications. However, Phenylketoisophosphamide also has some limitations for lab experiments. Phenylketoisophosphamide is a relatively new compound, which means that there is still much to be learned about its properties and applications. Additionally, Phenylketoisophosphamide can be toxic at high concentrations, which means that care must be taken when handling and using the compound.
Orientations Futures
There are several future directions for Phenylketoisophosphamide research. One direction is to study the potential of Phenylketoisophosphamide as a therapeutic agent for cancer. Another direction is to study the role of Phenylketoisophosphamide in synaptic plasticity and its potential as a treatment for neurological disorders. Additionally, Phenylketoisophosphamide could be studied further in immunology research to understand its role in immune response.
Conclusion:
In conclusion, Phenylketoisophosphamide is a synthetic derivative of phenylalanine that has been widely used in scientific research. Phenylketoisophosphamide has diverse applications in cancer, neuroscience, and immunology research. Phenylketoisophosphamide has been shown to inhibit the growth of cancer cells, modulate the activity of glutamate receptors, and inhibit angiogenesis. Phenylketoisophosphamide has several advantages for lab experiments, but also has some limitations. There are several future directions for Phenylketoisophosphamide research, including its potential as a therapeutic agent for cancer and its role in synaptic plasticity and immune response.
Méthodes De Synthèse
Phenylketoisophosphamide can be synthesized using various methods, but the most common method involves the reaction of phenylalanine with phosphorus oxychloride (POCl3) and triethylamine (TEA). The reaction produces Phenylketoisophosphamide as a white solid that can be purified using recrystallization.
Applications De Recherche Scientifique
Phenylketoisophosphamide has been widely used in scientific research due to its diverse applications. One of the major applications of Phenylketoisophosphamide is in cancer research. Phenylketoisophosphamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Phenylketoisophosphamide has also been used in neuroscience research to study the role of glutamate receptors in synaptic plasticity. Additionally, Phenylketoisophosphamide has been used in immunology research to study the role of T-cells in immune response.
Propriétés
Numéro CAS |
100993-69-9 |
|---|---|
Nom du produit |
Phenylketoisophosphamide |
Formule moléculaire |
C13H19Cl2N2O3P |
Poids moléculaire |
353.18 g/mol |
Nom IUPAC |
3-bis(2-chloroethylamino)phosphoryloxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19Cl2N2O3P/c14-7-9-16-21(19,17-10-8-15)20-11-6-13(18)12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,17,19) |
Clé InChI |
WPCURHQONDQDRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCOP(=O)(NCCCl)NCCCl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCOP(=O)(NCCCl)NCCCl |
Autres numéros CAS |
100993-69-9 |
Synonymes |
phenylketoisophosphamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



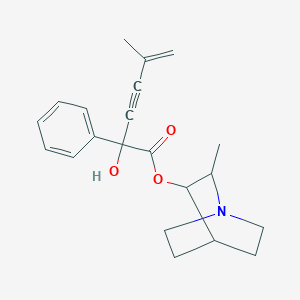
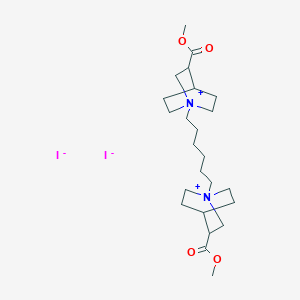

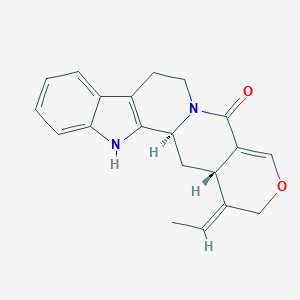
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
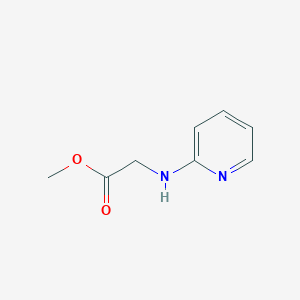
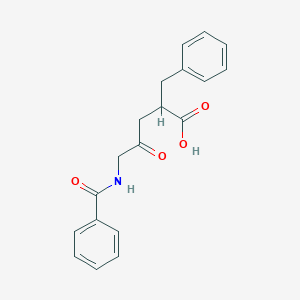
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)
![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
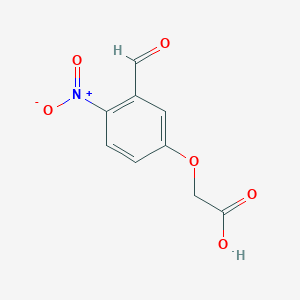
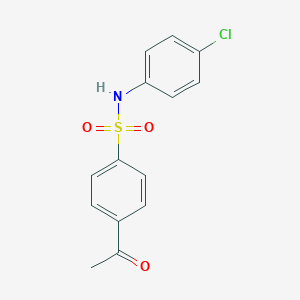
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)
